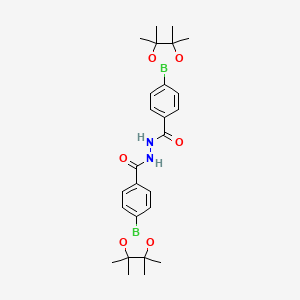

![molecular formula C12H10N2OS B3060337 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole CAS No. 2507-80-4](/img/structure/B3060337.png)

6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole

Vue d'ensemble

Description

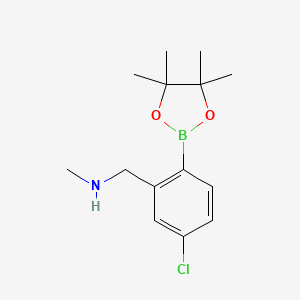

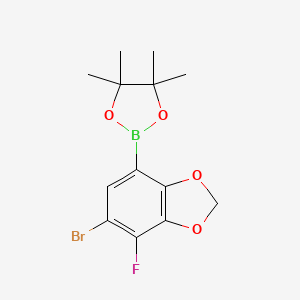

6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole is a chemical compound that belongs to the class of imidazothiazoles . Imidazothiazoles are a class of chemical compounds containing a bicyclic heterocycle (a double ring system) consisting of an imidazole ring fused to a thiazole ring . The structure contains three non-carbon or heteroatoms: two nitrogen atoms and one sulfur atom .

Synthesis Analysis

The synthesis of 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole and its derivatives often involves the use of 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . The reactions are usually carried out under microwave activation, which offers benefits such as convenient operation, short reaction time, and good yields .Molecular Structure Analysis

The molecular formula of 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole is C12H10N2OS . Its average mass is 230.286 Da and its monoisotopic mass is 230.051376 Da .Chemical Reactions Analysis

Imidazothiazole derivatives, including 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole, have been found to exhibit significant biological activities. For instance, they have been tested for their anticancer activities on different types of cancer cells . The cytotoxic ability of these compounds was tested on colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), breast adenocarcinoma (MCF-7), and mouse fibroblast cells (3T3-L1) by XTT tests .Applications De Recherche Scientifique

Antimicrobial Activity: Imidazo[2,1-b][1,3]thiazole derivatives exhibit antimicrobial properties. Researchers have explored their effectiveness against bacteria, fungi, and other pathogens .

Anticancer Potential: These compounds have shown promise as anticancer agents. Their ability to inhibit cancer cell growth and induce apoptosis makes them valuable candidates for further investigation .

Antitubercular Agents: Imidazo[2,1-b][1,3]thiazoles have been studied for their activity against tuberculosis. Their unique structure may offer novel mechanisms of action .

Antibacterial and Antifungal Properties: These compounds have demonstrated antibacterial and antifungal activities, making them relevant for infectious disease research .

Anticonvulsant and Analgesic Effects: Imidazo[2,1-b][1,3]thiazoles may modulate neuronal activity, potentially serving as anticonvulsants or pain relievers .

Anti-inflammatory and Antioxidant Actions: Their anti-inflammatory and antioxidant properties suggest potential therapeutic applications in inflammatory diseases .

Cardiovascular and Diuretic Effects: Some imidazo[2,1-b][1,3]thiazoles exhibit cardiovascular effects and diuretic activity, which could be relevant for cardiovascular research .

Chemical Applications

Beyond their biological relevance, imidazo[2,1-b][1,3]thiazoles find use in chemical contexts:

Metal Chelating Agents: Due to their sulfur-containing heterocyclic ring, these compounds can act as metal chelators, influencing metal-ion interactions .

Cyanine Dyes: Imidazo[2,1-b][1,3]thiazoles have been explored as components of cyanine dyes, which find applications in imaging and staining .

Mécanisme D'action

Target of Action

The primary target of 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole is the Pantothenate synthetase of Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor of coenzyme A, which is essential for various metabolic processes in the cell .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, through a specific binding pattern . The interaction results in the inhibition of the enzyme, thereby disrupting the biosynthesis of pantothenate . This disruption can lead to a halt in the metabolic processes that rely on coenzyme A, affecting the survival and proliferation of the bacteria .

Biochemical Pathways

The affected pathway is the pantothenate and CoA biosynthesis pathway . By inhibiting Pantothenate synthetase, the compound disrupts this pathway, leading to a decrease in the production of coenzyme A . Coenzyme A is involved in various downstream effects, including the TCA cycle and fatty acid metabolism. The disruption of these processes can lead to the death of the bacteria .

Pharmacokinetics

The ADME properties of 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole have been predicted using in silico ADMET prediction tools . These properties impact the bioavailability of the compound, determining how well it is absorbed, distributed, metabolized, and excreted in the body . .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the pantothenate and CoA biosynthesis pathway, the compound affects the survival and proliferation of the bacteria, leading to its death .

Propriétés

IUPAC Name |

6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2OS/c1-15-10-4-2-9(3-5-10)11-8-14-6-7-16-12(14)13-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZNOEONHMHDQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN3C=CSC3=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327280 | |

| Record name | NSC641287 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole | |

CAS RN |

2507-80-4 | |

| Record name | NSC641287 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

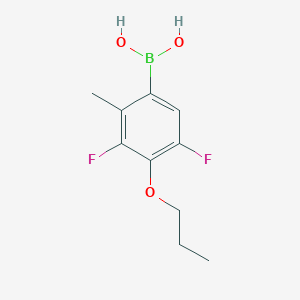

![3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid](/img/structure/B3060258.png)

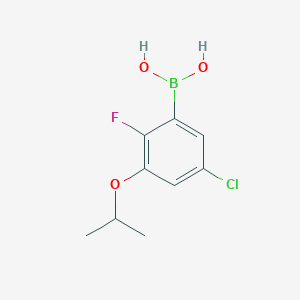

![[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3060275.png)